molecular formula C20H24O4S B1613864 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene CAS No. 898778-69-3

5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene

Cat. No. B1613864
CAS RN: 898778-69-3
M. Wt: 360.5 g/mol
InChI Key: IHQPNVIECFFVGT-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(4-hexyloxybenzoyl)thiophene (5-DHT) is a novel thiophene-based compound that has been studied for its potential applications in the field of organic synthesis and scientific research. 5-DHT is a versatile building block that can be used to synthesize various derivatives with unique properties. In addition to its synthetic applications, 5-DHT has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Organic Electronics and Photovoltaics

The conjugated molecular structures incorporating thiophene units, such as 5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene, are critical in the design and synthesis of materials for organic electronics and photovoltaic applications. Research shows these compounds can enhance the performance of solar cells through improved energy levels and thermal stability. For instance, a study demonstrated the development of a solution-processable, non-fullerene electron acceptor for bulk-heterojunction solar cells, showcasing promising power conversion efficiency and high thermal stability, indicative of the potential of thiophene derivatives in solar cell applications (Patil et al., 2015).

Electrochromic Devices

Thiophene-based derivatives are also pivotal in the development of electrochromic devices, offering color change properties under electrical stimulus. Research into novel asymmetric structure polymers based on carbazole-EDOT and 2,5–dithienylpyrrole derivatives has revealed materials that exhibit multiple color changes, fast switching times, and potential applications in electrochromic devices (Hu et al., 2019).

Material Synthesis and Characterization

The synthesis and characterization of thiophene-based compounds contribute significantly to material science, particularly in the creation of liquid crystals and polymers with specific optical and electronic properties. For example, a study on thiophene-based derivative liquid crystals emphasized the importance of molecular design in determining mesomorphic behavior and optical properties, illustrating the versatility of thiophene derivatives in material science applications (Nafee et al., 2020).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4S/c1-2-3-4-5-12-22-16-8-6-15(7-9-16)19(21)17-10-11-18(25-17)20-23-13-14-24-20/h6-11,20H,2-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQPNVIECFFVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641959
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898778-69-3
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(hexyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene

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